L-Serylglycyl-L-serylglycyl-L-serine

Intrinsically disordered proteins Fusion protein engineering FRET-based conformational analysis

L-Serylglycyl-L-serylglycyl-L-serine (H-Ser-Gly-Ser-Gly-Ser-OH, SGSGS) is a synthetic pentapeptide composed of alternating L-serine and glycine residues in a 3:2 ratio, with a molecular weight of 393.35 g/mol and molecular formula C₁₃H₂₃N₅O₉. This compound belongs to the broader class of Ser-Gly repeat peptides that serve as minimalist models of proteoglycan core protein glycosaminoglycan (GAG) attachment motifs, as flexible linkers in engineered multidomain proteins, and as proton-conducting biomaterials.

Molecular Formula C13H23N5O9
Molecular Weight 393.35 g/mol
CAS No. 511236-60-5
Cat. No. B14239002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Serylglycyl-L-serylglycyl-L-serine
CAS511236-60-5
Molecular FormulaC13H23N5O9
Molecular Weight393.35 g/mol
Structural Identifiers
SMILESC(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C13H23N5O9/c14-6(3-19)11(24)15-1-9(22)17-7(4-20)12(25)16-2-10(23)18-8(5-21)13(26)27/h6-8,19-21H,1-5,14H2,(H,15,24)(H,16,25)(H,17,22)(H,18,23)(H,26,27)/t6-,7-,8-/m0/s1
InChIKeyGNLUGXIZCMEPSD-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Serylglycyl-L-serylglycyl-L-serine (SGSGS; CAS 511236-60-5): A Defined Ser-Gly Repeat Pentapeptide for Proteoglycan Research, Linker Engineering, and Bioelectronic Materials


L-Serylglycyl-L-serylglycyl-L-serine (H-Ser-Gly-Ser-Gly-Ser-OH, SGSGS) is a synthetic pentapeptide composed of alternating L-serine and glycine residues in a 3:2 ratio, with a molecular weight of 393.35 g/mol and molecular formula C₁₃H₂₃N₅O₉ [1]. This compound belongs to the broader class of Ser-Gly repeat peptides that serve as minimalist models of proteoglycan core protein glycosaminoglycan (GAG) attachment motifs, as flexible linkers in engineered multidomain proteins, and as proton-conducting biomaterials [2][3]. The alternating serine-glycine architecture positions SGSGS at a structurally defined middle point between the tetrapeptide GSGS (2:2 Ser:Gly ratio) and longer tandem repeats such as GS50 or SGSGSG, offering a distinct combination of chain length, hydroxyl-group density, and conformational flexibility [2][4].

Why L-Serylglycyl-L-serylglycyl-L-serine Cannot Be Casually Replaced by GSGS, (G₄S)n, or Arbitrary Ser-Gly Oligomers in Proteoglycan Initiation, Linker Design, or Proton Conduction Studies


Ser-Gly repeat peptides are not freely interchangeable building blocks because their conformational stiffness, hydroxyl-group spacing, hydration-network geometry, and molecular recognition by GAG biosynthetic enzymes are each sensitive to both the precise Ser:Gly ratio and the total chain length [1][2]. A tetrapeptide such as GSGS (Gly-Ser-Gly-Ser) provides four residues with a 50% serine content, whereas SGSGS supplies five residues with a 60% serine content and a distinct periodicity in the alternating motif—differences that experimentally translate into altered persistence length (stiffness) [1], shifted hydration-dependent proton-conductivity thresholds [2], and differential capacity to serve as a proteoglycan initiator substrate for cellular GAG assembly [3]. Substituting SGSGS with a glycine-only linker or a standard (G₄S)n repeat eliminates the high serine-hydroxyl density required for hydration-shell proton percolation and GAG chain priming, while a shorter GSGS unit truncates the molecular reach and the number of potential Ser-Gly attachment sites by one full dipeptide motif, making direct substitution functionally non-equivalent.

Quantitative Differentiation Evidence for L-Serylglycyl-L-serylglycyl-L-serine (SGSGS) vs. Its Closest Analogs


Serine Content and Linker Stiffness: SGSGS (60% Serine) Occupies a Quantitatively Distinct Flexibility Regime vs. GSGS, GSSGSS, and SSSSSS

The conformational stiffness of Ser-Gly repeat linkers is quantitatively determined by the serine-to-glycine ratio. Van Rosmalen et al. (2017) measured wormlike chain persistence lengths (lp) for Ser/Gly linkers by FRET: linkers with 33.3% glycine (GSSGSS) yielded lp = 4.5 Å, those with 16.7% glycine (GSSSSS) yielded lp = 4.8 Å, and homoserine linkers (SSSSSS) yielded lp = 6.2 Å [1]. SGSGS possesses a 60% serine content—intermediate between GSSGSS (50% serine) and GSSSSS (83% serine)—placing its predicted persistence length in a distinct stiffness regime not accessible to either the more flexible GSSGSS or the stiffer GSSSSS. By contrast, the shorter tetrapeptide GSGS (50% serine) lacks one serine hydroxyl relative to SGSGS, which reduces both the density of potential hydrogen-bond donors and the overall chain length available for domain separation, giving a different effective concentration (Ceff) profile for intramolecular domain interactions [1]. This differential stiffness directly impacts design of FRET sensors, multivalent binding proteins, and any application where precise control over interdomain distance and rotational freedom is required.

Intrinsically disordered proteins Fusion protein engineering FRET-based conformational analysis

Proton Conductivity: SGSGS Extends the Hydration-Dependent Conduction Pathway by One Additional Ser-Gly Unit vs. GSGS, Potentially Lowering the Percolation Threshold or Modulating Conductivity

Semizo et al. (2023) demonstrated that the tetrapeptide GSGS (Gly-Ser-Gly-Ser) films achieve measurable proton conductivity under humidified conditions, with conductivity rising as a function of relative humidity and exhibiting a percolation-driven conduction mechanism at a hydration number n ≈ 0.3–0.5, analogous to that observed in Gly-Ser single crystals [1][2]. For Gly-Ser crystals, the DC proton conductivity (σ₀) at n = 0.30 was measured at 1.7 × 10⁻⁵ S/m, increasing to 8.4 × 10⁻⁵ S/m at n = 0.41, with a dielectric relaxation time (τ) of 3.8 × 10⁻² s at n = 0.30 [1]. For the extended GS50 polymer, the diffusion constant was determined as 3.21 × 10⁻⁸ cm²/s [1]. The pentapeptide SGSGS contains one additional Ser-Gly dipeptide unit beyond GSGS, increasing the number of hydroxyl-bearing side chains available for hydration-shell formation from two serine residues (GSGS) to three (SGSGS). This structural difference implies a higher density of proton-hopping sites along the peptide backbone and a potentially altered percolation threshold. Additionally, Gly-Pro and Gly-Ser crystals exhibit quasi-one-dimensional and quasi-two-dimensional proton conduction, respectively, with the dimensionality being governed by the directionality and connectivity of hydration shells [2]. SGSGS, by virtue of its longer chain and extra serine OH group, may form a hydration network with distinct connectivity compared to GSGS, although direct conductivity measurements on SGSGS have not yet been reported in peer-reviewed literature.

Bioelectronics Proton conductors Biomaterial hydration physics

GAG Attachment Recognition: SGSGS Contains Two Adjacent Ser-Gly Dipeptide Motifs vs. a Single Motif in Shorter Peptides, Matching the (Ser-Gly)n (n=2) Consensus for Heparan Sulfate Assembly

Zhang and Esko (1995) established that most heparan sulfate proteoglycans contain repetitive (Ser-Gly)n segments with n ≥ 2, and that the strongest heparan sulfate assembly sites consist of the repeat unit Ser-Gly-Ser-Gly (e.g., -S⁴⁵GS⁴⁷G-) [1]. This work further demonstrated that an unusual coupling phenomenon occurs across adjacent Ser-Gly dipeptides, yielding a greater proportion of heparan sulfate than predicted by each site acting independently [1]. The pentapeptide SGSGS contains the sequence Ser¹-Gly²-Ser³-Gly⁴-Ser⁵, which embeds the critical Ser-Gly-Ser-Gly tetrapeptide motif (residues 1–4 or 2–5) identical to that identified in syndecan-1 as a high-efficiency GAG attachment site [1]. Hoshi et al. (2012) subsequently demonstrated that a synthetic tetrapeptide H-Ser-Gly-Ser-Gly-OH (SG SG) carrying a Galβ(1→4)Xylβ1→ disaccharide functions as an efficient proteoglycan initiator (PGI) monomer that is promptly incorporated into human articular chondrocytes and serves as a substrate for chondroitin sulfate biosynthesis [2]. SGSGS extends this validated PGI scaffold by one C-terminal serine residue, which provides an additional site for potential O-glycosylation or phosphorylation while preserving the essential Ser-Gly-Ser-Gly recognition motif. In contrast, shorter peptides such as Ser-Gly dipeptide or Ser-Gly-Ser tripeptide lack the tandem repeat structure required for maximum heparan sulfate priming efficiency as defined by the syndecan-1 mapping data [1].

Proteoglycan biology Glycosaminoglycan biosynthesis Serglycin mimetics

Linker Length and Cᵉᶠᶠ Tuning: SGSGS Provides a 5-Residue Spacer Distinct from GSGS (4 residues) and Standard (G₄S)n Repeats, Allowing Precise Interdomain Distance Control

Ceballos-Alcantarilla and Merkx (2021) established that FRET efficiency in ECFP-linker-EYFP fusion proteins decreases systematically with increasing linker length and that the effective concentration (Ceff) for intramolecular domain interactions can be quantitatively predicted from the linker's persistence length and contour length using random coil models [1]. Because SGSGS comprises 5 amino acid residues (contour length ≈ 17.5 Å assuming 3.5 Å per residue), it occupies a distinct position on the length scale relative to the 4-residue GSGS (≈14 Å) and the commonly used (G₄S) monomer (5 residues but with 80% glycine vs. 40% glycine for SGSGS). The combination of a longer contour length than GSGS and a higher serine content than (G₄S) means that SGSGS simultaneously provides greater domain separation distance and a stiffer, more hydrophilic spacer. The PDB entry 6ZEJ (1.78 Å resolution) demonstrates that an SGSGS linker can successfully connect PP1 catalytic subunit (residues 7–304) to Phactr1 (residues 526–580) in a crystallographically ordered chimera, confirming that this pentapeptide is structurally compatible with maintaining folded domain architecture in a high-resolution structural biology context [2].

FRET sensor design Multidomain protein architecture Effective concentration (Cᵉᶠᶠ)

Hydrophilicity and Solubility: SGSGS Carries 9 Hydrogen Bond Donors and an XLogP3-AA of -8.0, Conferring Favorable Aqueous Solubility for Biochemical and Cell-Based Assays

PubChem computed properties indicate that L-Serylglycyl-L-serylglycyl-L-serine (SGSGS) possesses 9 hydrogen bond donors, 10 hydrogen bond acceptors, and an XLogP3-AA value of -8.0, reflecting very high hydrophilicity [1]. By comparison, the tetrapeptide GSGS (Gly-Ser-Gly-Ser, calculated as a model) has a lower predicted hydrogen bond donor count (7 donors, 8 acceptors) due to the absence of the third serine residue. The US Patent 5,525,491 (Huston et al., 1996) explicitly teaches that serine-rich peptide linkers containing at least 40% serine residues—a criterion that SGSGS satisfies with 60% serine—exhibit improved solubility in physiological media and improved resistance to proteolysis compared to linkers with lower serine content [2]. This patent establishes the general principle that increasing serine content above the 40% threshold correlates with enhanced biopharmaceutical handling properties, positioning SGSGS advantageously relative to glycine-dominated linkers such as (G₄S)n (20% serine) for applications requiring high-concentration aqueous formulation or in vivo administration.

Peptide solubility optimization Hydrophilic spacer design Aqueous formulation

High-Priority Application Scenarios for L-Serylglycyl-L-serylglycyl-L-serine (SGSGS) Based on Quantitative Differentiation Evidence


Proteoglycan Initiator (PGI) for Live-Cell GAG Biosynthesis Monitoring and Serglycin Mimetic Construction

SGSGS can serve as a sequence-defined proteoglycan initiator (PGI) monomer that extends the validated GSGS-based PGI scaffold (Hoshi et al., 2012) by one additional serine residue, providing three potential GAG attachment points while preserving the tandem Ser-Gly repeat architecture shown to maximize heparan sulfate assembly efficiency (Zhang & Esko, 1995) [1][2]. The extra C-terminal serine residue offers an additional site for O-xylosyltransferase priming or orthogonal chemical conjugation without disrupting the essential Ser-Gly-Ser-Gly recognition motif. Researchers can conjugate SGSGS with a Galβ(1→4)Xylβ disaccharide to create a next-generation PGI that supports real-time GAGomic profiling in chondrocytes or other proteoglycan-expressing cell types, with the higher serine density potentially enhancing GAG chain initiation efficiency relative to the GSGS PGI monomer.

Defined-Length Linker for Multidomain Protein Crystallography and Cryo-EM Where Glycine-Rich Linkers Fail to Resolve

The successful use of SGSGS as an interdomain linker in the PP1-Phactr1 chimera solved by X-ray crystallography at 1.78 Å resolution (PDB 6ZEJ) demonstrates its compatibility with high-resolution structural determination [1]. For structural biology projects where standard (G₄S)n linkers introduce excessive disorder that precludes electron density assignment, SGSGS offers a stiffer, more ordered alternative (60% serine vs. 20% for G₄S) that may improve local structural resolution while maintaining sufficient flexibility to permit native-like domain orientation. The pentapeptide length (≈17.5 Å contour length) fills a specific niche between the shorter GSGS (≈14 Å) and the longer (G₄S)₂ (≈28 Å), enabling finer control over interdomain spacing in crystallization constructs.

Systematic Structure-Activity Relationship (SAR) Building Block for Peptide-Based Proton Conductors

SGSGS represents a critical intermediate in the structural hierarchy from Gly-Ser dipeptide → GSGS tetrapeptide → GS50 polymer for proton conduction studies [1][2]. Because Gly-Ser crystals exhibit quasi-two-dimensional proton conduction (σ₀ = 1.7 × 10⁻⁵ S/m at n = 0.30) and GS50 achieves a diffusion constant of 3.21 × 10⁻⁸ cm²/s, SGSGS provides the missing pentapeptide link needed to establish how each incremental Ser-Gly unit modulates percolation threshold, conductivity magnitude, and conduction dimensionality [1][2]. Researchers developing bioelectronics interfaces or proton-exchange membranes can use SGSGS in controlled comparative studies to deconvolute the contributions of chain length vs. hydroxyl density to overall proton transport efficiency, enabling rational design of peptide-based solid-state proton conductors.

High-Solubility Peptide Linker for High-Concentration Biopharmaceutical Formulation Where Aggregation Is a Critical Quality Attribute

With 9 hydrogen bond donors, 10 hydrogen bond acceptors, an XLogP3-AA of -8.0, and a serine content (60%) substantially exceeding the 40% threshold associated with improved physiological solubility and proteolysis resistance (US Patent 5,525,491), SGSGS is structurally predisposed to maintain solubility at concentrations where glycine-dominated linkers may aggregate or precipitate [1][2]. For biopharmaceutical developers engineering fusion proteins, antibody-drug conjugates, or peptide therapeutics requiring high-concentration liquid formulations, SGSGS offers a procurement-ready pentapeptide with computed physicochemical properties that predict favorable manufacturability and reduced aggregation risk during long-term storage, fill-finish operations, and subcutaneous delivery.

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